
3-Amino-1,1-dimethylurea
Descripción general
Descripción
3-Amino-1,1-dimethylurea is a derivative of urea and is used as an intermediate in organic synthesis . It is a colorless crystalline powder with little toxicity .
Synthesis Analysis
A practically simple, mild, and efficient method has been developed for the synthesis of N-substituted ureas, which could potentially include this compound. This method involves the nucleophilic addition of amines to potassium isocyanate in water without the need for an organic co-solvent . Another study indicates that the thermal stability in the process of synthesizing 1,3-dimethylurea shows a negative correlation with the concentration of reactant urea, while a positive correlation with the reaction temperature .Molecular Structure Analysis
The molecular structure of 1,3-dimethylurea, a close relative of this compound, consists of colorless, waxy crystals . It forms needle-shaped crystals and has been crystallized using ethyl acetate (solvent) and heptane (precipitant) by the vapor diffusion technique .Chemical Reactions Analysis
1,3-Dimethylurea is used for the synthesis of various compounds, including caffeine, theophylline, pharmachemicals, textile aids, herbicides, and others . It can also be used in combination with β-cyclodextrin derivatives to form low melting mixtures (LMMs), which can be used as solvents for hydroformylation and Tsuji-Trost reactions .Physical And Chemical Properties Analysis
1,3-Dimethylurea has a molar mass of 88.110 g·mol −1, appears as colorless, waxy crystals, and is odorless. It has a density of 1.142 g mL −1, a melting point of 104.4 °C, and a boiling point of 269.1 °C. It is soluble in water at 765 g L −1 .Aplicaciones Científicas De Investigación
3-Amino-1,1-dimethylurea has been studied extensively for its potential therapeutic applications, including as an anti-inflammatory agent and an inhibitor of angiogenesis. It has also been studied for its potential to inhibit the growth of cancer cells and to reduce the toxicity of certain drugs. Additionally, this compound has been investigated for its potential to be used as an inhibitor of enzymes involved in the metabolism of drugs, such as cytochrome P450 enzymes.
Mecanismo De Acción
The mechanism of action of 3-Amino-1,1-dimethylurea is not completely understood, but it is believed to act as an inhibitor of certain enzymes involved in the metabolism of drugs, such as cytochrome P450 enzymes. Additionally, this compound has been shown to inhibit the growth of cancer cells and to reduce the toxicity of certain drugs. It is also believed to act as an anti-inflammatory agent and an inhibitor of angiogenesis.
Biochemical and Physiological Effects
This compound has been shown to inhibit the growth of cancer cells and to reduce the toxicity of certain drugs. It has also been shown to act as an anti-inflammatory agent and an inhibitor of angiogenesis. Additionally, this compound has been shown to inhibit the activity of certain enzymes, such as cytochrome P450 enzymes, involved in the metabolism of drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 3-Amino-1,1-dimethylurea in laboratory experiments is its ability to act as an inhibitor of certain enzymes involved in the metabolism of drugs. Additionally, this compound has been shown to inhibit the growth of cancer cells and to reduce the toxicity of certain drugs.
A limitation of using this compound in laboratory experiments is that its mechanism of action is not completely understood. Additionally, this compound has been shown to be toxic at high concentrations, so it should be used with caution in laboratory experiments.
Direcciones Futuras
There are a number of potential future directions for the research and development of 3-Amino-1,1-dimethylurea. These include further investigation of its potential therapeutic applications, such as its potential to be used as an anti-inflammatory agent and an inhibitor of angiogenesis. Additionally, further research could be conducted on the mechanism of action of this compound and its potential to be used to inhibit the growth of cancer cells and reduce the toxicity of certain drugs. Finally, further research could be conducted on the potential of this compound to be used as an inhibitor of enzymes involved in the metabolism of drugs, such as cytochrome P450 enzymes.
Métodos De Síntesis
3-Amino-1,1-dimethylurea can be synthesized by a variety of methods, including the reaction of formaldehyde with dimethylamine in the presence of a base, such as sodium hydroxide. This reaction produces a mixture of this compound and 1,1-dimethylurea, which can then be separated by distillation. Other methods for synthesizing this compound include the reaction of formaldehyde with dimethylamine in the presence of a catalyst, such as a palladium complex, and the reaction of formaldehyde with dimethylamine in the presence of a Lewis acid, such as boron trifluoride.
Safety and Hazards
Propiedades
IUPAC Name |
3-amino-1,1-dimethylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9N3O/c1-6(2)3(7)5-4/h4H2,1-2H3,(H,5,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGLFGNJUOPLFLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90310084 | |
| Record name | 3-amino-1,1-dimethylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90310084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
40685-92-5 | |
| Record name | N,N-Dimethylhydrazinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40685-92-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 222377 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040685925 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 40685-92-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=222377 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-amino-1,1-dimethylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90310084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




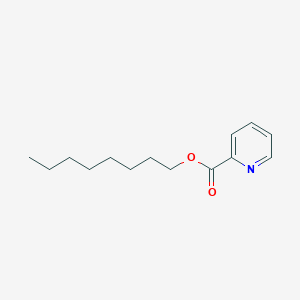
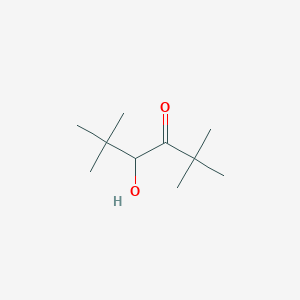
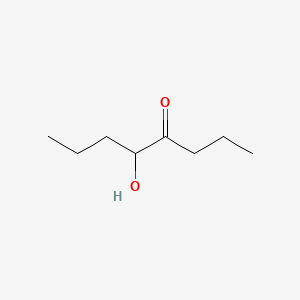



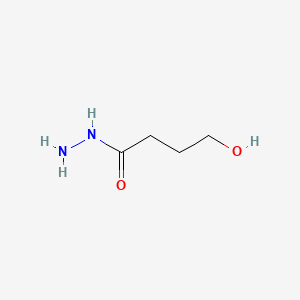
![n-[4-(Acetylamino)phenyl]glycine](/img/structure/B1296016.png)
![[1,2,4]Triazolo[1,5-a]pyridin-8-amine](/img/structure/B1296019.png)
![8-Oxabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B1296020.png)
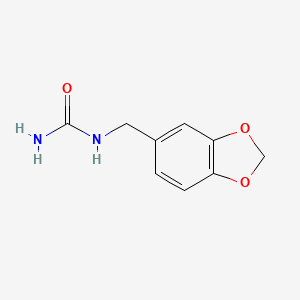
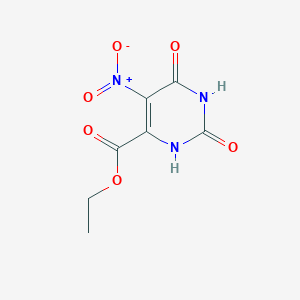
![[(1H-benzimidazol-2-ylmethyl)thio]acetic acid](/img/structure/B1296026.png)